SKA-31 (Naphtho[1,2-d]thiazol-2-ylamine) is a highly potent, small-molecule pharmacological activator of intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels . Unlike earlier generation tool compounds, SKA-31 is specifically engineered for translational procurement, offering a rigorous balance of sub-micromolar potency, excellent in vivo pharmacokinetic stability, and established solubility profiles in standard laboratory vehicles like DMSO and Cremophor EL [1]. Supplied at >98% HPLC purity, it serves as a critical benchmark material for investigating endothelium-derived hyperpolarizing factor (EDHF) responses, cardiovascular hemodynamics, and neurovascular coupling without the confounding off-target toxicities associated with legacy channel modulators [2].
Generic substitution with older KCa channel activators frequently compromises experimental integrity and in vivo reproducibility [1]. The classic benchmark, 1-EBIO, suffers from extremely low sub-millimolar potency, necessitating high dosing concentrations that induce vehicle toxicity and off-target artifacts[2]. Conversely, while NS309 is highly potent, it possesses an exceptionally short in vivo half-life and inhibits KV11.1 (hERG) channels at 1 μM, rendering it unsuitable for sustained cardiovascular or whole-animal studies [3]. Furthermore, the structural precursor riluzole is notoriously non-selective, blocking voltage-gated sodium (NaV) channels at low micromolar concentrations [3]. SKA-31 overcomes these procurement bottlenecks by providing a 12-hour in vivo half-life, eliminating acute hERG toxicity, and preserving a clean selectivity window, making it the requisite choice for robust physiological modeling [2].
In direct electrophysiological comparisons, SKA-31 demonstrates profound superiority in KCa3.1 channel activation compared to the legacy benchmark 1-EBIO [1]. While 1-EBIO requires concentrations of approximately 30 μM to achieve half-maximal activation, SKA-31 achieves this at 260 nM [2]. This ~115-fold increase in potency allows researchers to utilize significantly lower compound concentrations, thereby minimizing solvent effects and preserving cell viability in sensitive in vitro assays .
| Evidence Dimension | KCa3.1 Activation Potency (EC50) |
| Target Compound Data | 260 nM |
| Comparator Or Baseline | 1-EBIO (~30 μM) |
| Quantified Difference | ~115-fold greater potency |
| Conditions | In vitro patch-clamp electrophysiology |
Procuring SKA-31 enables nanomolar-level channel activation, drastically reducing the risk of vehicle-induced toxicity and off-target artifacts common with millimolar 1-EBIO dosing.
For whole-animal translational studies, pharmacokinetic stability is a primary procurement driver. The highly potent alternative NS309 is severely limited by an extremely short in vivo half-life and off-target hERG (KV11.1) channel inhibition at 1 μM [1]. In stark contrast, SKA-31 exhibits excellent pharmacokinetic properties, including a prolonged half-life of approximately 12 hours in rodents and low plasma protein binding[2]. This sustained systemic exposure allows for reliable longitudinal blood pressure and vasodilation modeling without acute cardiac toxicity [3].
| Evidence Dimension | In Vivo Half-Life and Cardiac Safety |
| Target Compound Data | ~12-hour half-life; no acute hERG toxicity |
| Comparator Or Baseline | NS309 (Extremely short half-life; hERG inhibition at 1 μM) |
| Quantified Difference | Sustained 12-hour exposure with clean cardiac profile |
| Conditions | Rodent systemic administration (i.p./i.v.) |
Buyers conducting in vivo cardiovascular research must select SKA-31 over NS309 to ensure steady-state channel activation and avoid confounding hERG-related arrhythmias.
Riluzole, an earlier KCa activator, is a 'dirty' compound that prominently inhibits voltage-gated sodium (NaV) channels at concentrations between 1 and 50 μM, disrupting action potentials in excitable cells [1]. SKA-31 was specifically optimized to eliminate this liability, showing no significant effect on NaV channels until concentrations exceed 25 μM, while fully activating KCa3.1 at 260 nM and KCa2.3 at ~3 μM [1]. This expanded therapeutic window ensures that SKA-31 selectively modulates potassium currents without inadvertently silencing sodium-dependent cellular excitability [2].
| Evidence Dimension | Voltage-Gated Sodium (NaV) Channel Inhibition |
| Target Compound Data | Minimal inhibition below 25 μM |
| Comparator Or Baseline | Riluzole (Inhibits NaV at 1–50 μM) |
| Quantified Difference | Elimination of primary NaV off-target blockade at working concentrations |
| Conditions | Ion channel selectivity screening panels |
Procuring SKA-31 prevents the accidental suppression of neuronal and muscular action potentials, ensuring clean data in excitable-cell assays.
A critical material-selection factor for SKA-31 is its proven processability for in vivo delivery. Unlike poorly soluble experimental analogs, SKA-31 is readily formulated in standard preclinical vehicles such as peanut oil, Miglyol 812, or Cremophor EL/PBS mixtures [1]. This compatibility supports reproducible systemic dosing (e.g., 10 to 30 mg/kg i.p. or i.v.), achieving reliable plasma concentrations that follow a predictable multi-compartment pharmacokinetic decay [1]. Such predictable solubility and handling characteristics make it a robust choice for standardized laboratory workflows [2].
| Evidence Dimension | In Vivo Vehicle Compatibility |
| Target Compound Data | Soluble in Cremophor EL/PBS, Miglyol 812, and peanut oil |
| Comparator Or Baseline | Standard unformulated legacy analogs |
| Quantified Difference | Enables stable 10-30 mg/kg systemic dosing |
| Conditions | Preclinical formulation and systemic injection (i.p./i.v.) |
Guaranteed compatibility with standard in vivo lipid and polymer vehicles drastically reduces formulation troubleshooting and ensures reproducible animal dosing.
Due to its ~12-hour in vivo half-life and lack of hERG toxicity, SKA-31 is the optimal procurement choice for whole-animal studies evaluating endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation and sustained blood pressure reduction in hypertensive models [1].
In cellular assays where vehicle toxicity must be minimized, SKA-31's 260 nM EC50 for KCa3.1 allows researchers to use drastically lower concentrations than 1-EBIO, preserving cell viability and ensuring precise ion channel characterization[2].
Because SKA-31 avoids the NaV channel blockade seen with riluzole, it is the preferred activator for studying KCa-dependent mechanisms in neurons, smooth muscle, and other excitable tissues without suppressing intrinsic action potentials [2].
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